

# MIP-1095: A Comprehensive Technical Guide for Researchers

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## Compound of Interest

Compound Name: MIP-1095

Cat. No.: B1677151

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An In-depth Analysis of the Chemical Structure, Properties, and Biological Activity of a Potent Prostate-Specific Membrane Antigen (PSMA) Inhibitor

## Abstract

**MIP-1095** is a potent, urea-based small molecule inhibitor of prostate-specific membrane antigen (PSMA), a transmembrane glycoprotein that is highly expressed in prostate cancer. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of **MIP-1095**. It details the compound's mechanism of action, its role in modulating the PI3K/Akt/mTOR and MAPK signaling pathways, and its application as a radiolabeled agent for the diagnosis and therapy of metastatic castration-resistant prostate cancer (mCRPC). This document is intended for researchers, scientists, and drug development professionals in the field of oncology and radiopharmaceuticals.

## Chemical Structure and Properties

**MIP-1095** is a glutamate-urea-lysine analogue. Its chemical structure is characterized by a urea-based core that mimics the natural substrate of PSMA, enabling high-affinity binding. The molecule also incorporates a phenyl group that can be readily iodinated for radiolabeling purposes.

Table 1: Chemical and Physicochemical Properties of **MIP-1095**

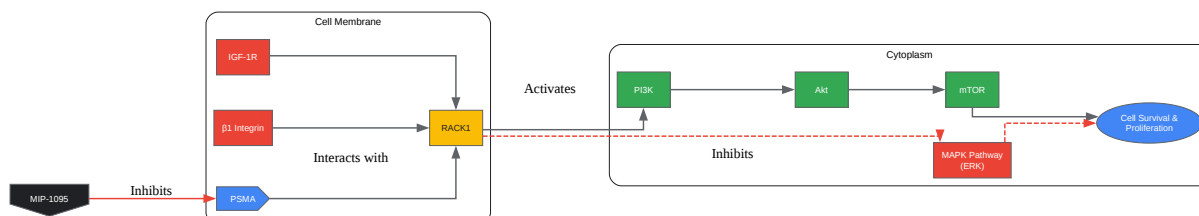
| Property          | Value   | Source   |
|-------------------|---|----------|
| IUPAC Name        | (2S)-2-[[[(1S)-1-carboxy-5-[(4-iodophenyl)carbamoylamino]pentyl]carbamoylamino]pentanedioic acid                      | PubChem  |
| Molecular Formula | C19H25IN4O8   | PubChem  |
| Molecular Weight  | 568.3 g/mol   | PubChem  |
| SMILES            | <chem>C1=CC(=CC=C1NC(=O)NCC</chem><br><chem>CC--INVALID-LINK--NC(=O)N-</chem><br><chem>-INVALID-LINK--C(=O)O)I</chem> | PubChem  |
| InChI Key         | LFEGKCKGGNXWDV-<br>LUOJOMRDSA-N   | PubChem  |
| CAS Number        | 1258980-67-4  | PubChem  |
| Appearance        | White to off-white solid (presumed)   | Inferred |
| Solubility        | Data not available  |          |
| Melting Point     | Data not available  |          |
| pKa               | Data not available  |          |

## Mechanism of Action and Signaling Pathway

**MIP-1095** functions as a competitive inhibitor of PSMA, binding to the enzymatic active site of the protein. PSMA has been implicated in several signaling pathways crucial for prostate cancer cell survival and proliferation.<sup>[1]</sup> By inhibiting PSMA, **MIP-1095** can modulate these pathways.

The binding of a ligand, such as the natural substrate or an inhibitor like **MIP-1095**, to PSMA can trigger a signaling cascade.<sup>[2]</sup> Research suggests that PSMA signaling can redirect cell survival pathways from the MAPK pathway to the more potent PI3K-Akt pathway.<sup>[1]</sup> This switch is thought to promote the progression of prostate cancer.<sup>[1]</sup> PSMA has been shown to interact

with the scaffolding protein RACK1, which disrupts the signaling between  $\beta 1$  integrin and the IGF-1R complex, leading to the activation of the Akt pathway.[1]



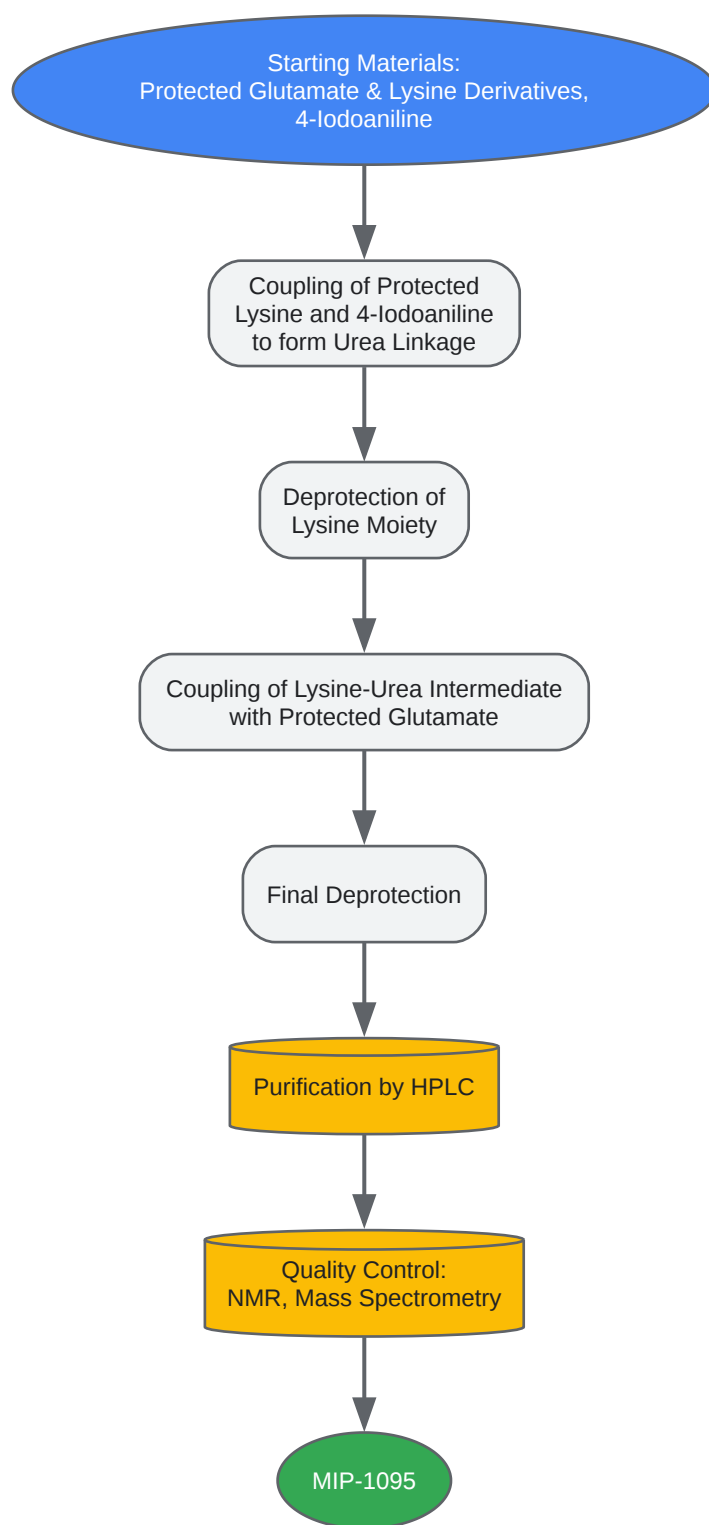
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### PSMA Signaling Pathway Modulation by **MIP-1095**

## Experimental Protocols

### Chemical Synthesis of **MIP-1095**

A detailed, step-by-step protocol for the chemical synthesis of non-radiolabeled **MIP-1095** is not publicly available in the reviewed literature. However, the synthesis of structurally related urea-based PSMA inhibitors typically involves a multi-step process. A generalized workflow is presented below.



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Generalized Synthetic Workflow for **MIP-1095**

## Quality Control

The identity and purity of synthesized **MIP-1095** should be confirmed using standard analytical techniques.

- High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound. A reverse-phase C18 column with a gradient of water and acetonitrile containing trifluoroacetic acid is a common method for related compounds.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:  $^1\text{H}$  and  $^{13}\text{C}$  NMR are used to confirm the chemical structure of **MIP-1095**.
- Mass Spectrometry (MS): To verify the molecular weight of the compound.

## PSMA Competitive Binding Assay

This assay is performed to determine the binding affinity ( $K_i$  or  $\text{IC}_{50}$ ) of **MIP-1095** for PSMA.

- Cell Culture: Use a prostate cancer cell line that expresses high levels of PSMA, such as LNCaP or PC-3 PIP.
- Radioligand: A radiolabeled ligand with known high affinity for PSMA is required (e.g., [ $^{125}\text{I}$ ]**MIP-1095** or another suitable radiotracer).
- Assay Protocol:
  - Incubate PSMA-expressing cells or membrane preparations with a fixed concentration of the radioligand.
  - Add increasing concentrations of non-radiolabeled **MIP-1095**.
  - Incubate to allow binding to reach equilibrium.
  - Separate bound from unbound radioligand by filtration or washing.
  - Measure the amount of bound radioactivity using a gamma counter.
- Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of **MIP-1095**. The  $\text{IC}_{50}$  value (the concentration of **MIP-1095** that inhibits 50%

of the specific binding of the radioligand) can be determined by non-linear regression analysis. The  $K_i$  value can then be calculated using the Cheng-Prusoff equation.

## In Vitro Cellular Uptake and Internalization Assay

This assay measures the ability of **MIP-1095** to be taken up and internalized by PSMA-expressing cells.

- Cell Culture: Plate PSMA-expressing cells (e.g., LNCaP) in multi-well plates and allow them to adhere.
- Radiolabeled Compound: Use radiolabeled **MIP-1095** (e.g., [ $^{131}\text{I}$ ]**MIP-1095** or [ $^{123}\text{I}$ ]**MIP-1095**).
- Uptake Protocol:
  - Incubate the cells with a known concentration of radiolabeled **MIP-1095** for various time points at 37°C.
  - To determine non-specific uptake, a parallel set of wells should be co-incubated with a large excess of non-radiolabeled **MIP-1095**.
  - At each time point, wash the cells with ice-cold buffer to remove unbound radioactivity.
  - Lyse the cells and measure the radioactivity in the cell lysate using a gamma counter.
- Internalization Protocol:
  - Following the uptake incubation, treat the cells with an acidic buffer (e.g., glycine buffer, pH 2.5) to strip off surface-bound radioactivity.
  - The remaining cell-associated radioactivity represents the internalized fraction.
  - Measure the radioactivity in the acid wash (surface-bound) and the cell lysate (internalized).
- Data Analysis: Express the results as a percentage of the added dose per million cells or per milligram of protein.

## In Vivo Biodistribution Studies in Animal Models

These studies are conducted to evaluate the distribution, accumulation, and clearance of **MIP-1095** in a living organism.

- **Animal Model:** Use immunodeficient mice (e.g., nude or SCID mice) bearing xenografts of human PSMA-expressing prostate cancer cells (e.g., LNCaP).
- **Radiolabeled Compound:** Administer a known amount of radiolabeled **MIP-1095** (e.g., [<sup>131</sup>I]**MIP-1095**) to the mice, typically via intravenous injection.
- **Study Protocol:**
  - At various time points post-injection, euthanize groups of mice.
  - Dissect and collect major organs and tissues of interest (e.g., tumor, blood, liver, kidneys, spleen, muscle, bone).
  - Weigh each tissue sample.
  - Measure the radioactivity in each sample using a gamma counter.
  - Include standards of the injected dose to allow for decay correction and calculation of the percentage of injected dose.
- **Data Analysis:** Express the biodistribution data as the percentage of the injected dose per gram of tissue (%ID/g). This allows for the assessment of tumor uptake and clearance from non-target organs.

## Clinical Applications and Future Directions

Radiolabeled **MIP-1095** has shown significant promise in the clinical setting for both the diagnosis and treatment of prostate cancer.

- **Diagnostic Imaging:** [<sup>123</sup>I]**MIP-1095** and other radiolabeled analogues can be used with single-photon emission computed tomography (SPECT) to visualize PSMA-positive tumors and metastases.

- Radioligand Therapy: [<sup>131</sup>I]**MIP-1095** delivers targeted radiation to PSMA-expressing cancer cells, offering a therapeutic option for patients with mCRPC. Clinical trials, such as NCT03030885 and NCT03939689, have investigated the safety and efficacy of [<sup>131</sup>I]**MIP-1095**.

Future research will likely focus on optimizing the therapeutic efficacy of **MIP-1095**-based radioligand therapy, potentially through combination therapies, and exploring its application in other PSMA-expressing cancers.

## Conclusion

**MIP-1095** is a well-characterized and potent inhibitor of PSMA with significant potential in the management of prostate cancer. Its favorable chemical properties allow for straightforward radiolabeling, and its high affinity for PSMA enables targeted delivery of diagnostic and therapeutic payloads. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the properties and applications of this promising molecule. Continued research into **MIP-1095** and similar PSMA-targeted agents is expected to lead to advancements in the diagnosis and treatment of prostate cancer.

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## References

- 1. PSMA redirects cell survival signaling from the MAPK to the PI3K-AKT pathways to promote the progression of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
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